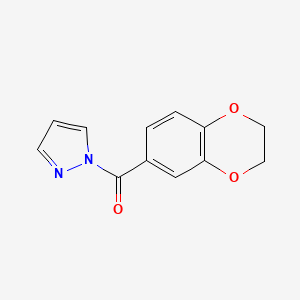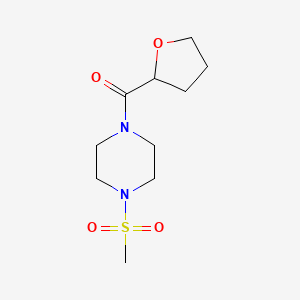![molecular formula C11H10N2O3S B4185380 N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide (ATMF) is a potential therapeutic compound that has gained attention in recent years due to its promising biological activities. ATMF is a heterocyclic compound that contains a furan ring and a thiophene ring, and it has been found to exhibit various pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is not fully understood. However, it has been suggested that N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide exerts its biological activities by modulating various signaling pathways. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been shown to activate the Nrf2 signaling pathway, which plays a crucial role in antioxidant defense.
Biochemical and Physiological Effects
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been shown to improve cognitive function and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has several advantages as a potential therapeutic compound. It is a small molecule that can easily penetrate cell membranes, and it has been found to have low toxicity. However, there are also limitations to using N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is not fully understood, which can make it challenging to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide. One area of interest is to further investigate its potential as a therapeutic compound for neurodegenerative diseases. Another area of interest is to study its effects on the gut microbiome, as there is increasing evidence of the importance of the gut-brain axis in health and disease. Additionally, it would be valuable to investigate the potential of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide as a chemopreventive agent for cancer. Finally, further research is needed to fully understand the mechanism of action of N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide and to identify potential targets for its therapeutic effects.
Conclusion
In conclusion, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide is a promising therapeutic compound that exhibits various biological activities. Its synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. While there are limitations to using N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide in lab experiments, there are also several future directions for research on this compound. Overall, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has the potential to be a valuable therapeutic agent for a range of diseases and conditions.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has also been shown to have a protective effect against neurodegeneration and to improve cognitive function. Additionally, N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide has been found to have antimicrobial and antifungal activities.
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-7(2-4-16-6)10(15)13-11-8(9(12)14)3-5-17-11/h2-5H,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLPGNVIIFBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)

![2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)
![methyl 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4185352.png)
![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)

![8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185392.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185398.png)
![methyl 4-(3-methylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4185406.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)
